2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid
Description
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid is an epoxide-containing carboxylic acid derivative characterized by a substituted oxirane (epoxide) ring. The compound features a 4-methoxyphenyl group at the 3-position and an ethyl group at the 2-position of the oxirane ring, with a carboxylic acid substituent at the 2-position.
Properties
CAS No. |
769073-61-2 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-3-12(11(13)14)10(16-12)8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
JWCUMGKSHWZEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with ethyl oxirane under acidic or basic conditions. The reaction is catalyzed by a suitable catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Key Observations:
The 4-methoxyphenyl group is conserved in multiple analogs (e.g., ), suggesting its role in π-π interactions or receptor binding. Replacing it with a 2-fluorophenyl group (as in ) introduces electron-withdrawing effects, altering reactivity. Carboxylic acid vs. ester functionality: Acid derivatives may exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and target engagement .
Biological Activity: Etomoxir () demonstrates that ethyl esters of oxirane-carboxylic acids can inhibit enzymes like CPT-1, a mitochondrial fatty acid transporter. The 3-(4-methoxyphenyl)propenoic acid analog () exhibits antifungal activity, implying that the 4-methoxyphenyl moiety may contribute to antimicrobial properties in related structures.
Synthetic Utility :
- The methyl ester derivative () is frequently used as a protected intermediate in peptidomimetic synthesis, highlighting the versatility of oxirane-carboxylic acid scaffolds.
Physicochemical and Spectroscopic Data
While direct data for the target compound are sparse, insights can be drawn from analogs:
- NMR Parameters : For (4-methoxyphenyl)sulfamic acid (), ¹H NMR in DMSO-d₆ shows aromatic protons at 6–8 ppm and methoxy signals near 3.7 ppm. Similar shifts are expected for the 4-methoxyphenyl group in the target compound.
- Solubility: Carboxylic acid derivatives (e.g., ) are typically less soluble in nonpolar solvents compared to esters but may form salts for improved bioavailability.
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